molecular formula C18H24N4O B1146648 Granisetron-d3 CAS No. 1224925-76-1

Granisetron-d3

カタログ番号: B1146648
CAS番号: 1224925-76-1
分子量: 315.435
InChIキー: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in biological samples. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Granisetron-d3 involves the incorporation of deuterium atoms into the granisetron molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of granisetron in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .

化学反応の分析

Types of Reactions

Granisetron-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of granisetron and its derivatives, which are used in various research applications .

科学的研究の応用

Scientific Research Applications

Granisetron-d3 serves as a stable isotope-labeled internal standard for quantifying granisetron in various biological matrices. Its applications span multiple fields:

  • Chemistry : Used in mass spectrometry for the quantification of granisetron.
  • Biology : Investigates the pharmacokinetics and metabolism of granisetron.
  • Medicine : Monitors granisetron levels in chemotherapy patients.
  • Industry : Assists in developing analytical methods for quality control of granisetron-containing pharmaceuticals.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound provides insights into its behavior in biological systems:

PropertyValue
Half-lifeApproximately 9 hours
BioavailabilityHigh (oral administration)
MetabolismHepatic via CYP enzymes
ExcretionRenal

The incorporation of deuterium enhances the stability and half-life of this compound compared to its non-deuterated counterpart.

Clinical Applications

This compound has been employed in various clinical settings to monitor granisetron levels in patients undergoing chemotherapy. A meta-analysis indicated that oral granisetron is more effective than transdermal formulations in controlling CINV among adults.

Comparative Efficacy

The following table compares this compound with other 5-HT3 receptor antagonists:

CompoundSelectivityPotencyRoute of Administration
This compoundHighHighOral/Transdermal
OndansetronModerateModerateOral/IV
PalonosetronHighVery HighIV
DolasetronModerateLowOral/IV

Case Studies

A notable study investigated the effects of granisetron on Alzheimer's disease pathology using TgSwDI mice. The findings indicated that granisetron enhanced blood-brain barrier integrity and reduced amyloid plaques, suggesting potential neuroprotective effects beyond its antiemetic properties.

Study Design:

  • Subjects : Young (4 months) and aged (18 months) TgSwDI mice.
  • Dosage : 3 mg/kg/day granisetron administered via osmotic minipumps for 28 days.
  • Outcome Measures : Blood-brain barrier integrity assessment and amyloid plaque quantification.

作用機序

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, this compound prevents the influx of sodium and calcium ions, thereby inhibiting the action of serotonin, a natural substance that causes nausea and vomiting .

類似化合物との比較

Similar Compounds

Uniqueness of Granisetron-d3

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic and metabolism studies. This makes it a valuable tool in scientific research, particularly in the development and analysis of antiemetic drugs .

生物活性

Granisetron-d3 is a deuterated analog of granisetron, a selective serotonin receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound exhibits biological activity primarily through its action as a serotonin receptor antagonist , specifically targeting the 5-HT3 receptor . By selectively binding to this receptor, this compound inhibits the effects of serotonin, which is crucial in mediating nausea and vomiting responses. The incorporation of deuterium atoms in this compound enhances its stability, allowing for precise quantification in analytical studies without significantly altering its pharmacological profile compared to non-deuterated granisetron.

Comparison with Other Compounds

This compound shares structural similarities with several other antiemetic agents. The following table summarizes key comparisons:

Compound NameChemical FormulaUnique Features
GranisetronC18H24N2ONon-deuterated form used clinically
OndansetronC18H19N3OContains a sulfonyl group; broader receptor activity
PalonosetronC19H22N2OLonger half-life; used in delayed nausea prevention
DolasetronC23H29N3O4SProdrug form; converted to active metabolite

This compound's isotopic labeling enhances analytical precision while maintaining similar biological activity to its counterparts.

Applications

This compound serves multiple applications in both clinical and research settings:

  • Internal Standard in Mass Spectrometry : It is widely used as an internal standard for quantifying granisetron and related compounds in biological samples due to its structural similarities and distinct mass.
  • Pharmacokinetic Studies : The deuterated form allows for improved understanding of metabolism and distribution within biological systems, facilitating research on drug interactions and efficacy.

Study on Chemotherapy-Induced Nausea and Vomiting (CINV)

A meta-analysis comparing transdermal granisetron delivery systems (GTDS) with oral granisetron capsules found that both methods were effective in controlling CINV among adult patients undergoing chemotherapy. The study included 582 patients randomized into two groups: one receiving GTDS patches and placebo capsules, and the other receiving placebo patches with active granisetron capsules. Results indicated that complete control was achieved by 60% of patients in the GTDS group compared to 65% in the oral group, demonstrating that GTDS is non-inferior to oral administration .

Impact on Alzheimer's Disease Pathology

Research has shown that granisetron can enhance blood-brain barrier (BBB) integrity and reduce amyloid pathology in mouse models of Alzheimer's disease. In a study involving young and aged TgSwDI mice, those treated with granisetron (3 mg/kg/day) exhibited improved BBB integrity and reduced amyloid-beta accumulation compared to control groups . This suggests potential therapeutic applications beyond antiemetic effects.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Granisetron-d3 in complex biological matrices, and how should they be validated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Validation should include parameters such as linearity (1–100 ng/mL), intra-day/inter-day precision (<15% RSD), recovery rates (>80%), and matrix effects assessment. Isotopic interference from endogenous compounds must be ruled out using selective ion monitoring .

Q. How should researchers approach the synthesis and characterization of this compound to ensure reproducibility and isotopic purity?

Synthesis protocols must specify deuterium incorporation sites (e.g., benzylic positions) and use deuterated reagents (e.g., D2O or deuterated solvents). Characterization requires high-resolution mass spectrometry (HRMS) for isotopic purity (>98%) and nuclear magnetic resonance (NMR) to confirm structural integrity. Batch-to-batch variability should be minimized by documenting reaction conditions (temperature, pH, time) .

Q. What are the critical parameters to document when preparing this compound solutions for in vitro cytotoxicity assays?

Document solvent selection (e.g., deuterated vs. non-deuterated DMSO), solution stability (e.g., degradation over 24 hours at 4°C), and concentration verification via UV-Vis spectroscopy. Include controls for solvent effects on cell viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Granisetron and this compound across different in vivo models?

Contradictions may arise from species-specific metabolic pathways or deuterium isotope effects. Validate analytical methods across models (e.g., rodents vs. primates) and conduct mass balance studies to track isotopic exchange. Use compartmental modeling to differentiate between absorption rate variations and metabolic stability enhancements .

Q. What methodologies are recommended for investigating the isotopic effect of deuterium substitution on this compound’s receptor binding affinity?

Employ radioligand displacement assays (e.g., 5-HT3 receptor binding with [3H]-GR65630) to compare inhibition constants (Ki) between Granisetron and this compound. Pair with molecular dynamics simulations to analyze deuterium-induced conformational changes in receptor-ligand interactions .

Q. How can computational modeling predict deuterium isotope effects on this compound’s pharmacokinetic profile?

Use quantum mechanical/molecular mechanical (QM/MM) simulations to calculate deuterium’s impact on bond dissociation energies and metabolic rates. Validate predictions with in vitro CYP450 inhibition assays and in vivo clearance studies .

Q. What experimental controls are essential when studying deuterium-related kinetic isotope effects in this compound’s mechanism of action?

Include non-deuterated controls, deuterated solvent controls, and enzyme activity assays (e.g., cytochrome P450 isoforms) to isolate isotopic effects. Use isotopically labeled internal standards to account for matrix interference in pharmacokinetic analyses .

Q. Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies comparing this compound’s efficacy to standard formulations?

Nonlinear regression (e.g., log-dose vs. response) with ANOVA for inter-group variability. Power analysis should determine sample size adequacy (α=0.05, β=0.2). Report effect sizes (Cohen’s d) to contextualize clinical relevance .

Q. How should researchers design stability studies for this compound under physiological conditions?

Simulate gastric (pH 1.2), intestinal (pH 6.8), and plasma environments. Use accelerated stability testing (40°C/75% RH) with LC-MS/MS monitoring. Degradation products must be identified via HRMS and compared to non-deuterated analogs to assess isotopic robustness .

Q. What strategies differentiate metabolic pathways of this compound from its non-deuterated form in hepatic microsomal studies?

Combine stable isotope labeling with tandem mass spectrometry to trace deuterium retention in metabolites. Compare metabolic half-lives (t1/2) and use enzyme kinetic models (e.g., Michaelis-Menten) to quantify isotopic effects on CYP450-mediated oxidation .

特性

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-GHZBYRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109889-09-0
Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。